1-(3-Bromobenzyl)-4-methylpiperidine
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Overview
Description
1-(3-Bromobenzyl)-4-methylpiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a bromobenzyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-4-methylpiperidine can be synthesized through the reaction of 3-bromobenzyl bromide with 4-methylpiperidine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating nucleophilic substitution at the benzyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-methylpiperidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the piperidine ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: N-oxides or hydroxylated products.
Reduction: Debrominated or hydrogenated piperidine derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science.
Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromobenzyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the piperidine ring provides structural rigidity and electronic properties conducive to biological activity .
Comparison with Similar Compounds
1-(4-Bromobenzyl)-4-methylpiperidine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-4-methylpiperidine: Chlorine atom instead of bromine.
1-(3-Bromobenzyl)piperidine: Lacks the methyl group at the fourth position of the piperidine ring.
Uniqueness: 1-(3-Bromobenzyl)-4-methylpiperidine is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and steric properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMCBFMFIKNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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